molecular formula C13H13ClN2O2 B13806535 3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide CAS No. 771522-53-3

3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide

Cat. No.: B13806535
CAS No.: 771522-53-3
M. Wt: 264.71 g/mol
InChI Key: FIZZASVNJWAOJH-UHFFFAOYSA-N
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Description

3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features an amino group and a chlorophenyl group attached to the furan ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide: Similar structure with an additional chlorine atom on the phenyl ring.

    3-Amino-3-[5-(2-bromophenyl)furan-2-yl]propanamide: Similar structure with a bromine atom instead of chlorine.

    3-Amino-3-[5-(2-methylphenyl)furan-2-yl]propanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide is unique due to its specific substitution pattern on the furan ring and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

771522-53-3

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

3-amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C13H13ClN2O2/c14-9-4-2-1-3-8(9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10H,7,15H2,(H2,16,17)

InChI Key

FIZZASVNJWAOJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(CC(=O)N)N)Cl

Origin of Product

United States

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